molecular formula C15H14ClN3O2S B5723427 ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5723427
M. Wt: 335.8 g/mol
InChI Key: YBYLGTYUIGNZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in the treatment of autoimmune diseases. CP-690,550 is a Janus kinase (JAK) inhibitor that has been shown to have a significant impact on the immune system, making it a promising candidate for the treatment of a variety of autoimmune disorders.

Mechanism of Action

Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate works by inhibiting the activity of JAK enzymes, which play a key role in the immune system's response to inflammation. These enzymes are involved in the signaling pathways that lead to the production of cytokines, which are proteins that regulate the immune system's response to infection and inflammation. By blocking the activity of JAK enzymes, this compound can reduce the production of cytokines and potentially alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system, reducing inflammation and potentially alleviating the symptoms of autoimmune diseases. The compound has also been shown to have an impact on other physiological processes, including blood pressure regulation and glucose metabolism.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate has several advantages for use in lab experiments, including its ability to inhibit the activity of JAK enzymes and its potential to reduce inflammation. However, the compound also has limitations, including its potential for off-target effects and its potential to interfere with other physiological processes.

Future Directions

There are several potential future directions for research on ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate. One area of focus could be the development of more selective JAK inhibitors that have fewer off-target effects. Another potential direction could be the investigation of this compound's potential use in the treatment of other autoimmune diseases, including multiple sclerosis and lupus. Additionally, researchers could investigate the potential use of this compound in combination with other drugs to enhance its effectiveness in the treatment of autoimmune diseases.

Synthesis Methods

Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide to form 5-chloro-2-pyridinylcarbamodithioic acid. This compound is then reacted with ethyl 4-aminobenzoate to form this compound.

Scientific Research Applications

Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential use in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of JAK enzymes, which play a key role in the immune system's response to inflammation. By blocking the activity of these enzymes, this compound can reduce inflammation and potentially alleviate the symptoms of autoimmune diseases.

properties

IUPAC Name

ethyl 4-[(5-chloropyridin-2-yl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-2-21-14(20)10-3-6-12(7-4-10)18-15(22)19-13-8-5-11(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYLGTYUIGNZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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